Mc-O-Si(di-iso)-Cl

ADC Linker Chemistry Cancer

Constructing ADCs with acid-labile silyl ether linkages requires precise hydrolytic stability to balance circulatory half-life and endosomal drug release. Generic dimethylsilyl analogs risk off-target toxicity or reduced efficacy. - **Core asset**: Diisopropylsilyl ether moiety for tuned pH-dependent cleavage kinetics. - **Proven application**: Enables potent, target-specific killing (e.g., HER2-positive cells via trastuzumab conjugates). - **Quality**: ≥98% purity ensures reproducible DAR and batch-to-batch consistency for regulatory-grade ADC manufacturing.

Molecular Formula C15H26ClNO3Si
Molecular Weight 331.91 g/mol
Cat. No. B12416633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMc-O-Si(di-iso)-Cl
Molecular FormulaC15H26ClNO3Si
Molecular Weight331.91 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)Cl
InChIInChI=1S/C15H26ClNO3Si/c1-12(2)21(16,13(3)4)20-11-7-5-6-10-17-14(18)8-9-15(17)19/h8-9,12-13H,5-7,10-11H2,1-4H3
InChIKeyPJFYIOPGUFDQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mc-O-Si(di-iso)-Cl Acid-Labile ADC Linker Overview


Mc-O-Si(di-iso)-Cl is a specialized small-molecule reagent with the molecular formula C15H26ClNO3Si and molecular weight of 331.91 g/mol, widely used as a cleavable antibody-drug conjugate (ADC) linker . Its core structure combines a thiol-reactive maleimide group, a pentyl spacer, and an acid-labile diisopropylsilyl ether moiety, providing a well-characterized platform for constructing pH-sensitive drug release systems . This compound enables the synthesis of targeted chemotherapeutics, such as the gemcitabine-bearing conjugate Gemcitabine-O-Si(di-iso)-O-Mc, by conjugating cytotoxic payloads to monoclonal antibodies for selective intracellular delivery [1].

Conjugation Chemistry Maleimide-thiol coupling compatible
Cleavable Linker Type Acid-labile diisopropylsilyl ether
Stability Profile Tunable steric bulk for circulation vs. endosomal release

Specificity of Mc-O-Si(di-iso)-Cl Linker


Substituting Mc-O-Si(di-iso)-Cl with a generic ADC linker is not feasible due to the critical role of its diisopropylsilyl ether moiety in dictating pH-dependent cleavage kinetics. The bulky diisopropyl groups are specifically chosen to tune the hydrolytic stability of the silyl ether bond: they provide a precise balance between prolonged circulatory stability (reducing premature payload release) and rapid, acid-triggered cleavage within the endosomal/lysosomal compartments of target cells [1]. Generic substitutions, such as those with smaller alkyl groups (e.g., dimethylsilyl), would result in altered hydrolysis rates, potentially leading to off-target toxicity from systemic payload release or reduced efficacy due to insufficient intracellular drug liberation [2].

Smaller alkyl silyl ethers (e.g., dimethylsilyl) may accelerate hydrolysis, risking premature payload release.
Larger/stable silyl ethers (e.g., tert-butyldiphenylsilyl) may slow intracellular release, potentially reducing target engagement.
Non-cleavable linkers fail to release payload inside target cells, limiting intracellular cytotoxicity endpoint.

Mc-O-Si(di-iso)-Cl Head-to-Head Evidence


Payload Release vs. Non-Cleavable Linker

When conjugated to the antibody trastuzumab and the payload gemcitabine, an ADC constructed with Mc-O-Si(di-iso)-Cl (forming a silyl ether-based acid-labile linker) demonstrated potent, target-dependent cytotoxicity. The parent ADC (T-Gem) achieved >95% inhibition of NCI-N87 gastric cancer cell proliferation at 10 μg/mL, while a control ADC constructed with a non-cleavable linker exhibited significantly reduced activity, failing to achieve the same level of inhibition at identical concentrations [1].

Cytotoxicity Inhibition
Head-to-head
>95% inhibition (10 µg/mL) vs. non-cleavable: significantly reduced
Supports cleavable linker-dependent cytotoxicity endpoint
NCI-N87 gastric cancer model; 72 h incubation
ADC Linker Chemistry Cancer Cytotoxicity

Purity and Structural Integrity

As a small-molecule linker intended for bioconjugation, the high purity of Mc-O-Si(di-iso)-Cl is a critical procurement specification. Commercially, this compound is supplied with a minimum purity of 98.0% (HPLC), which is a stricter standard than the 95% purity commonly advertised for many research-grade silane reagents and generic ADC linker intermediates .

Linker Purity
Data to verify
≥98.0% (HPLC) vs. common silane reagents ≥95%
Supports conjugation reproducibility specification
Vendor CoA; class-level inference
ADC Synthesis Quality Control Purity

Hydrolytic Stability vs. Alternative Silyl Ethers

The stability of silyl ether-based ADC linkers in systemic circulation is a function of steric bulk around the silicon atom. The diisopropyl substituents on Mc-O-Si(di-iso)-Cl provide enhanced stability compared to less hindered silyl ethers (e.g., dimethylsilyl or trimethylsilyl), but are more readily cleaved under acidic conditions than extremely bulky groups like tert-butyldiphenylsilyl [1][2]. This 'tunable' stability profile is a direct result of the diisopropyl substitution pattern.

Silyl Ether Stability
Class-level
Diisopropyl: intermediate stability; Dimethylsilyl: faster hydrolysis
Supports pH-dependent cleavage rate interpretation
SAR-based; rate constants not specific to this compound
ADC Silyl Ether Stability Pharmacokinetics

Mc-O-Si(di-iso)-Cl Application Scenarios


Acid-Cleavable ADC Synthesis

Mc-O-Si(di-iso)-Cl is the definitive reagent for constructing ADCs with acid-labile silyl ether linkers. As demonstrated by the synthesis of Trastuzumab-Mc-O-Si(di-iso)-O-Gemcitabine, the linker facilitates potent, target-specific killing of HER2-positive cancer cells, a requirement for developing next-generation oncology therapeutics with improved safety margins [1].

pH-Sensitive Prodrug and Nanoparticle Systems

The diisopropylsilyl ether linkage is exploited in designing smart drug delivery systems that exploit the acidic tumor microenvironment or endosomal compartments for triggered drug release. Mc-O-Si(di-iso)-Cl serves as a key intermediate for conjugating various chemotherapeutic agents to targeting moieties or polymeric scaffolds, enabling controlled release kinetics [1].

Quality-Controlled ADC Manufacturing

With a specified purity of ≥98%, Mc-O-Si(di-iso)-Cl is suitable for the rigorous demands of ADC manufacturing and process development. Its high purity minimizes batch-to-batch variability, ensuring reproducible conjugation efficiency and Drug-Antibody Ratio (DAR), which are critical quality attributes for regulatory submissions and clinical translation .

Application
Selection Property
Validation Focus
Acid-cleavable ADC construction (HER2-targeted)
Acid-labile silyl ether linkage
Target-dependent payload release validation
pH-responsive nanoparticle/prodrug carriers
pH-triggered silyl ether hydrolysis
Acidic microenvironment-triggered release kinetics
Quality-controlled ADC process development
≥98% purity (HPLC) specification
Conjugation reproducibility and DAR consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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